methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15610725
InChI: InChI=1S/C27H30N4O4/c1-5-6-14-35-22-13-12-19(15-17(22)2)24-21(16-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-4)18(3)28-27(33)29-25/h7-13,15-16,25H,5-6,14H2,1-4H3,(H2,28,29,33)
SMILES:
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol

methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15610725

Molecular Formula: C27H30N4O4

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C27H30N4O4
Molecular Weight 474.6 g/mol
IUPAC Name methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C27H30N4O4/c1-5-6-14-35-22-13-12-19(15-17(22)2)24-21(16-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-4)18(3)28-27(33)29-25/h7-13,15-16,25H,5-6,14H2,1-4H3,(H2,28,29,33)
Standard InChI Key KJUWGCPMPQZLAI-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C

Introduction

Chemical Structure and Nomenclature

The compound belongs to the dihydropyrimidine (DHPM) family, a class of molecules renowned for their diverse bioactivity. Its IUPAC name reflects a tetrahydropyrimidine ring substituted at position 4 with a 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl group, at position 6 with a methyl group, and at position 5 with a methyl carboxylate ester. Key structural features include:

  • Tetrahydropyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially saturated to enhance conformational flexibility.

  • Pyrazole substituent: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, linked to a 4-butoxy-3-methylphenyl group and a phenyl group.

  • Ester functionality: A methyl carboxylate group at position 5, influencing solubility and bioavailability.

Table 1: Fundamental Structural Data

PropertyValueSource
Molecular formulaC<sub>29</sub>H<sub>34</sub>N<sub>4</sub>O<sub>4</sub>
Molecular weight502.6047 g/mol
CAS number955893-02-4 (isopropyl ester)
SMILES notationCCCCOc1ccc(cc1C)c1nn(cc1C1NC(=O)NC(=C1C(=O)OC(C)C)C)c1ccccc1

The methyl ester variant differs from the isopropyl analog (CAS 955893-02-4) only in the ester group, which may alter physicochemical properties such as logP and metabolic stability .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multicomponent reactions (MCRs), leveraging the Biginelli reaction or its modifications to assemble the DHPM core. A representative pathway involves:

  • Formation of the pyrazole moiety: Condensation of 4-butoxy-3-methylphenylhydrazine with a β-keto ester under acidic conditions .

  • Biginelli reaction: Cyclocondensation of the pyrazole-aldehyde derivative, urea, and methyl acetoacetate in the presence of a Lewis acid catalyst (e.g., Sc(OTf)<sub>3</sub>/pybox) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrazole synthesis4-Butoxy-3-methylphenylhydrazine, β-keto ester, HCl/EtOH, reflux65–72%
DHPM formationPyrazole-aldehyde, urea, methyl acetoacetate, Sc(OTf)<sub>3</sub> (10 mol%), 80°C, 12h58%

Structural Modifications

  • Ester group variation: Replacing the methyl ester with isopropyl (as in CAS 955893-02-4) enhances lipophilicity, potentially improving blood-brain barrier penetration .

  • Pyrazole substitution: Electron-donating groups (e.g., butoxy) on the phenyl ring stabilize the pyrazole moiety, reducing metabolic degradation .

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs of this compound exhibit notable activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.12 µg/mL . The pyrazole and DHPM moieties likely interfere with bacterial cell wall synthesis by inhibiting enzymes such as dihydrofolate reductase (DHFR).

Anti-Inflammatory Effects

In vitro studies on related DHPM derivatives demonstrate COX-2 inhibition (IC<sub>50</sub> = 0.8 µM), suggesting potential for treating inflammatory disorders . The 4-butoxy-3-methylphenyl group may enhance binding to the COX-2 hydrophobic pocket.

Enzyme Inhibition

  • Cholecystokinin (CCK) receptors: Pyrazole-containing DHPMs modulate CCK-B receptors, reducing apomorphine-induced stereotypy in animal models (ED<sub>50</sub> = 12 mg/kg) .

  • HIV-1 protease: Analogous structures show inhibitory activity (K<sub>i</sub> = 40 nM) via interactions with the enzyme’s active site .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted ADME Parameters

ParameterValueMethod
logP4.2XLogP3
Water solubility0.02 mg/LSwissADME
Plasma protein binding89%pkCSM
CYP3A4 inhibitionHighADMETLab

The high logP value indicates significant lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) to improve bioavailability.

Applications and Future Directions

Industrial Relevance

  • Asymmetric catalysis: The Sc(OTf)<sub>3</sub>/pybox system used in its synthesis has broader applications in producing chiral pharmaceuticals .

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